molecular formula C10H11ClN2O3 B1460045 3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride CAS No. 1864760-25-7

3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride

Cat. No. B1460045
CAS RN: 1864760-25-7
M. Wt: 242.66 g/mol
InChI Key: FWNZHVZGNPWLGK-UHFFFAOYSA-N
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Description

3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride, also known as 3-AP, is an organic compound with a molecular formula of C7H10ClNO3. It is a white, crystalline solid that is soluble in water, methanol, and ethanol. 3-AP is used in scientific research as a tool to study various biochemical and physiological processes.

Scientific Research Applications

Comprehensive Analysis of 3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride Applications

The compound “3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride” is a structurally significant chemical that has potential applications in various fields of scientific research. Below is a detailed analysis of its applications across six distinct fields:

Pharmaceutical Synthesis: This compound serves as a core structure for many pharmaceutical molecules. Its derivatives are used in the synthesis of drugs with a wide range of biological properties. For instance, derivatives of this compound have been utilized in the development of inhibitors for phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which show promise in tumor growth efficacy models .

Cancer Research: In cancer research, the derivatives of this compound have shown different activities toward biological targets, including microbial diseases, viral problems, and various types of cancer cells. The modification of substituents on the pyridine nucleus can lead to compounds with significant anti-cancer properties .

Leukemia Treatment Studies: The compound’s derivatives have been studied for their role in the treatment of chronic myeloid leukemia. They are part of the structure-activity relationship studies of Mitogen Activated Protein Kinase Interacting Kinase (MNK) 1 and 2 and BCR-ABL1 inhibitors, which target leukemic stem cells .

Nonlinear Optics: While not directly related to the exact compound , structurally similar compounds have been investigated for their potential applications in nonlinear optics. These studies involve second and third harmonic generation, which are crucial for developing new materials with specific optical properties .

Late-Stage Functionalization in Organic Synthesis: The compound is also significant in organic synthesis, where it is used for late-stage functionalization. This process is essential for introducing functional groups into complex molecules, which can lead to the discovery of new drugs with enhanced efficacy .

Kinase Inhibition Research: Derivatives of this compound are used in kinase inhibition research. Kinases are enzymes that play a crucial role in the signaling pathways of cells. Inhibiting specific kinases can lead to the development of targeted therapies for diseases like cancer .

properties

IUPAC Name

3-(6-acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNZHVZGNPWLGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Acetamidopyridin-3-yl)prop-2-enoic acid;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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